molecular formula C22H21N3O5 B2838953 1-ethyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260688-57-0

1-ethyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2838953
CAS No.: 1260688-57-0
M. Wt: 407.426
InChI Key: PTRXUUNXIZAUEG-UHFFFAOYSA-N
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Description

1-ethyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for the synthesis of quinolin-4(1H)-one derivatives, employing various cyclization techniques and characterizing these compounds using spectroscopic methods. For instance, the synthesis of new oxadiazole derivatives as potential anti-inflammatory and analgesic agents has been reported, where the structural modifications aim at enhancing biological activity (Wagle, Adhikari, & Kumari, 2008).

Antimicrobial and Antitumor Activities

Quinolin-4(1H)-one derivatives have shown promising results in antimicrobial and antitumor studies. For example, certain derivatives synthesized from ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates displayed significant antibacterial and antifungal activities, as well as mosquito larvicidal effects (Rajanarendar et al., 2010). Another study reported on the synthesis of novel 1,3,4-oxadiazole derivatives with antioxidant and antitumor activities, highlighting the therapeutic potential of these compounds (Fadda et al., 2011).

Corrosion Inhibition

Theoretical studies on quinoxalines, a related class of compounds, have investigated their potential as corrosion inhibitors for metals in acidic media. Quantum chemical calculations have been performed to understand the relationship between molecular structure and inhibition efficiency, demonstrating the applicability of these compounds in materials science (Zarrouk et al., 2014).

Biological Investigations

In-depth biological studies have been conducted on quinolin-4(1H)-one derivatives, examining their antimicrobial properties and exploring their mechanism of action. These studies have contributed to a better understanding of the molecular basis of their biological activities and the potential for further development into therapeutic agents (Kategaonkar et al., 2010).

Properties

IUPAC Name

1-ethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-5-25-12-15(19(26)14-8-6-7-9-16(14)25)22-23-21(24-30-22)13-10-17(27-2)20(29-4)18(11-13)28-3/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRXUUNXIZAUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.